1-(3-bromo-5-hydroxyphenyl)ethan-1-one
Description
1-(3-Bromo-5-hydroxyphenyl)ethan-1-one is a substituted acetophenone derivative characterized by a bromine atom at the 3-position and a hydroxyl group at the 5-position of the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group, which modulate its participation in reactions such as nucleophilic substitutions, condensations, and cyclizations .
Properties
CAS No. |
867366-86-7 |
|---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Resorcinol Derivatives
Resorcinol (1,3-dihydroxybenzene) serves as a foundational precursor due to its dual hydroxyl groups, which activate the ring for electrophilic substitution. Protection of one hydroxyl group is critical to direct acylation and subsequent bromination. A common approach involves:
-
Methylation of Resorcinol :
Resorcinol reacts with methyl iodide in the presence of potassium carbonate, selectively protecting the 1-hydroxyl group as a methyl ether. -
Friedel-Crafts Acylation :
The protected resorcinol derivative undergoes acylation with acetyl chloride using aluminum chloride (AlCl₃) as a catalyst. The hydroxyl group at position 3 directs the acetyl group to the para position (position 5): -
Bromination :
Bromine (Br₂) in acetic acid selectively substitutes at position 3, meta to the acetyl group and ortho to the hydroxyl group. The methyl ether at position 1 remains inert under these conditions: -
Deprotection :
Boron tribromide (BBr₃) cleaves the methyl ether, yielding the target compound:
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 92 | 98 |
| Acylation | CH₃COCl, AlCl₃, DCM, 0°C | 85 | 95 |
| Bromination | Br₂, CH₃COOH, 25°C, 12 h | 78 | 97 |
| Deprotection | BBr₃, DCM, -78°C to 25°C | 89 | 99 |
Direct Bromination of 5-Hydroxyacetophenone
Regioselective Bromination Challenges
5-Hydroxyacetophenone contains competing directing groups: the hydroxyl (ortho/para-directing) and acetyl (meta-directing). Bromination at position 3 requires careful modulation of reaction conditions to override inherent directing effects.
Optimized Bromination Protocol
-
Lewis Acid-Mediated Bromination :
Using iron(III) bromide (FeBr₃) as a catalyst, bromine reacts with 5-hydroxyacetophenone in dichloromethane at 0°C. The acetyl group’s meta-directing influence dominates, placing bromine at position 3: -
Solvent and Temperature Effects :
Polar aprotic solvents (e.g., DCM) enhance electrophilic bromine’s reactivity, while low temperatures (0–5°C) minimize polybromination.
Table 2: Bromination Efficiency Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeBr₃ | DCM | 0 | 6 | 76 |
| AlCl₃ | CCl₄ | 25 | 12 | 58 |
| H₂SO₄ | CH₃COOH | 40 | 24 | 42 |
Multi-Step Synthesis via Diazonium Intermediates
Nitration and Reduction Sequence
-
Nitration of 5-Hydroxyacetophenone :
Concentrated nitric acid (HNO₃) introduces a nitro group at position 3, meta to the acetyl group: -
Reduction to Amine :
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine: -
Diazotization and Bromination :
The amine is diazotized with sodium nitrite (NaNO₂) and HBr, followed by treatment with copper(I) bromide (CuBr) to yield the bromo derivative:
Table 3: Comparative Analysis of Diazonium Route
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 81 | 96 |
| Reduction | 89 | 98 |
| Diazotization | 73 | 94 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and safety. Continuous flow reactors enable precise temperature control during exothermic bromination steps, reducing side reactions. A typical setup involves:
-
Reactor Design : Tubular reactors with integrated cooling jackets.
-
Residence Time : 10–15 minutes for bromination at 50°C.
-
Yield Optimization : Automated pH and temperature monitoring improves consistency.
Waste Management
Bromination generates HBr, which is neutralized with NaOH to produce NaBr, a recoverable byproduct.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 3-bromo-5-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyacetophenone.
Substitution: Formation of 3-methoxy-5-hydroxyacetophenone.
Scientific Research Applications
1-(3-Bromo-5-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Pattern and Electronic Effects
The following table summarizes key structural analogs and their substitution patterns:
Key Observations :
- Bromine Position : Bromine at the 3-position (target compound) creates a steric hindrance distinct from para-substituted analogs (e.g., 1-(4-bromophenyl)ethan-1-one), which exhibit higher symmetry and predictable reactivity in coupling reactions .
- Hydroxyl Group Impact: The 5-hydroxyl group in the target compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 1-(4-bromophenyl)ethan-1-one. This property is critical in pharmaceutical applications where bioavailability is prioritized .
Condensation Reactions
- Target Compound: Reacts with hydrazines to form hydrazides, similar to 1-(4-bromophenyl)ethan-1-one.
- Comparison with 1-(Pyridin-3-yl)ethan-1-one : The absence of a heteroaromatic ring in the target compound reduces its coordination capacity in metal-catalyzed reactions (e.g., Cu(I)-mediated couplings), limiting its utility in forming biaryl structures .
Halogen Exchange and Cross-Coupling
- Bromine Reactivity : The bromine in the target compound can undergo Suzuki-Miyaura coupling, but its reactivity is lower than in 1-(4-bromophenyl)ethan-1-one due to steric and electronic effects from the hydroxyl group .
- Chlorine Analogs : 1-(4-Chlorophenyl)ethan-1-one shows higher stability in Grignard reactions but lower versatility in cross-coupling due to chlorine’s weaker leaving-group ability compared to bromine .
Physicochemical Properties
Insights :
- The hydroxyl group significantly lowers the LogP value of the target compound compared to non-hydroxylated analogs, enhancing its aqueous solubility.
- The melting point of the target compound is likely higher than 1-(4-bromophenyl)ethan-1-one due to intermolecular hydrogen bonding .
Biological Activity
1-(3-Bromo-5-hydroxyphenyl)ethan-1-one is a phenolic compound that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological properties, including antimicrobial and anticancer effects. Understanding its mechanisms of action and biological interactions is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom and a hydroxyl group on the phenyl ring. The specific positioning of these substituents influences the compound's reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding interactions, which may enhance its interaction with biological targets, while the bromine atom can increase lipophilicity and alter enzyme interactions.
The mechanism by which this compound exerts its biological effects involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological outcomes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains, including Gram-positive bacteria. For instance, one study reported that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for anticancer potential. Preliminary investigations suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to interact with specific molecular targets suggests a role in inhibiting tumor growth.
Case Studies
A recent study focused on synthesizing derivatives of acylhydrazones related to this compound, evaluating their antimicrobial and cytotoxic properties. The findings indicated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Comparative Analysis
When comparing this compound with structurally similar compounds, it becomes evident that the specific arrangement of functional groups significantly affects their biological activities. For example:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-(3-Bromo-4-hydroxyphenyl)ethan-1-one | Different positioning of hydroxyl group | Varies from target compound |
| 1-(3-Chloro-5-hydroxyphenyl)ethan-1-one | Chlorine instead of bromine | Potentially different reactivity |
Q & A
Q. What are the optimal synthetic routes for 1-(3-bromo-5-hydroxyphenyl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of brominated aryl ketones like this compound typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings .
- Friedel-Crafts Route : React 3-bromo-5-hydroxybenzene derivatives with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
- Halogenation : Introduce bromine via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in dichloromethane .
- Optimization : Control temperature (0–25°C) and stoichiometry to minimize polybromination. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., singlet for -OH proton at δ 9–10 ppm) and ketone carbonyl (δ 195–205 ppm) .
- X-ray Crystallography : Employ single-crystal XRD with SHELX software for precise structural determination. The bromine atom’s heavy atom effect aids in phasing .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (expected: ~229 g/mol).
Q. Example XRD Parameters :
Q. How does the hydroxyl group influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer: The -OH group participates in hydrogen bonding (affecting solubility) and may undergo oxidation or protection strategies :
- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to form a quinone derivative .
- Protection : Use TBSCl or acetyl chloride to protect -OH before bromination .
- Nucleophilic Substitution : Bromine at the meta position activates the ring for SNAr reactions with amines/thiols in DMF at 80°C .
Advanced Research Questions
Q. How do electronic effects of the bromo and hydroxyl substituents impact intermolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H, O-H···O). The -OH group forms strong hydrogen bonds (~2.8 Å), while bromine engages in halogen bonding .
- DFT Calculations : Use Gaussian09 to model electrostatic potential surfaces. Bromine’s electron-withdrawing effect increases the ketone’s electrophilicity .
Q. What computational strategies are recommended to predict the compound’s biological target affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against enzymes (e.g., kinases) or receptors. Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.3 e) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The hydroxyl group’s solvation energy impacts ligand-protein interactions .
Q. Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Residues |
|---|---|---|
| COX-2 | -8.2 | Arg120, Tyr355 |
| EGFR Kinase | -7.9 | Met793, Thr854 |
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar analogs?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for substituent positional isomerism (e.g., 3-bromo vs. 4-bromo derivatives) .
- SAR Studies : Synthesize analogs (e.g., replacing -OH with -OCH₃) and test against consistent assay protocols (e.g., MTT for cytotoxicity) .
Q. Data Discrepancy Example :
| Compound | Substituents | IC₅₀ (μM) | Source |
|---|---|---|---|
| 3-Br-5-OH | -OH, -Br | 12.3 | Study A |
| 4-Br-5-OCH₃ | -OCH₃, -Br | 28.7 | Study B |
Resolution : Positional bromine and hydroxyl groups significantly alter steric and electronic profiles, affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
